molecular formula C9H10N2O3 B1329964 5-Acetamido-2-aminobenzoic acid CAS No. 50670-83-2

5-Acetamido-2-aminobenzoic acid

Cat. No.: B1329964
CAS No.: 50670-83-2
M. Wt: 194.19 g/mol
InChI Key: GSOHXJQXAKNJES-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminobenzoic acid (CAS: 50670-83-2) is a benzoic acid derivative with an acetamido group at position 5 and an amino group at position 2. Its molecular formula is C₉H₁₀N₂O₃, and it has a molecular weight of 194.19 g/mol . The compound exhibits a melting point of approximately 230°C (with decomposition) and is primarily used in pharmaceutical research, particularly in the synthesis of analgesics and anti-inflammatory agents . Its structural features, including hydrogen-bonding capabilities from the amino and carboxylic acid groups, make it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 5-Acetamido-2-aminobenzoic acid can be achieved through several methods. One common synthetic route involves the acylation of 2-aminobenzoic acid with acetic anhydride or acetyl chloride under acidic conditions . The reaction typically proceeds as follows:

    Acylation Reaction: 2-aminobenzoic acid reacts with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Key Reaction Types

5-AABA participates in reactions driven by its three functional groups:

  • Amino group (position 2): Susceptible to substitution and acylation.
  • Acetamido group (position 5): Can undergo hydrolysis or serve as a directing group.
  • Carboxylic acid (position 1): Forms esters, amides, or salts.

Acylation Reactions

5-AABA derivatives are synthesized via acylation of its amino group. For example:

  • Methylation : Reacting with methyl anhydride or acyl chloride introduces alkyl/aryl groups.
  • Benzylation : Substitution at the amino group with benzyl chloride yields analogs with enhanced pharmacological properties .

Example Reaction (from , ):5 AABA+RCOClBase DCM5 Acetamido 2 R carbonyl aminobenzoic acid\text{5 AABA}+\text{RCOCl}\xrightarrow{\text{Base DCM}}\text{5 Acetamido 2 R carbonyl aminobenzoic acid}

Reagent (RCOCl)ProductYieldReference
Acetyl chloride5-Acetamido-2-acetamidobenzoic acid87%
Benzoyl chloride5-Acetamido-2-benzamidobenzoic acid75%

Carboxylation

A patented method (CN103880694A ) describes synthesizing related compounds via carboxylation :

  • Reaction : p-Aminophenol reacts with CO₂ under high pressure (1.5–2.5 MPa) and temperature (190–200°C) to form 2-hydroxy-5-aminobenzoic acid.
  • Mechanism : Direct carboxylation at the aromatic ring’s ortho position.

Hydrolysis of the Acetamido Group

The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the free amine:5 Acetamido 2 aminobenzoic acidHCl H2O5 Amino 2 aminobenzoic acid+Acetic acid\text{5 Acetamido 2 aminobenzoic acid}\xrightarrow{\text{HCl H}_2\text{O}}\text{5 Amino 2 aminobenzoic acid}+\text{Acetic acid}

Biological Activity-Driven Modifications

Derivatives of 5-AABA are synthesized to enhance COX-2 inhibition and analgesic properties:

  • Substitution at the Amino Group : Introducing bulkier groups (e.g., benzyl) improves binding affinity .
  • Molecular Docking : Derivatives show improved binding to COX-2 (PDB ID 4PH9, 5KIR) with ΔG values up to −7.3 kcal/mol .

Pharmacokinetic Data (from ):

DerivativeBioavailabilityBinding Affinity (kcal/mol)
PS3 (Methyl)74%−6.8
Benzyl analog68%−7.1

Industrial-Scale Production

Industrial methods emphasize continuous flow reactors and crystallization for high purity (>99% ).

Comparative Reactivity

Functional GroupReaction TypeKey ReagentsMajor Products
Amino (C2)AcylationAcyl chloridesAmide derivatives
Acetamido (C5)HydrolysisHCl/H₂OFree amine
Carboxylic acid (C1)EsterificationROH/H⁺Esters

Biological Activity

5-Acetamido-2-aminobenzoic acid (also known as para-acetamidobenzoic acid or PABA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O3C_9H_{10}N_2O_3 and features an acetamido group attached to the benzene ring, which is known to influence its pharmacological properties. The compound is structurally related to other benzoic acid derivatives, which have been studied for various biological activities.

1. Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. Studies have shown that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Analgesic Efficacy Testing

  • Methodology : The analgesic activity was assessed using in vivo assays such as the acetic acid-induced writhing test and hot plate test.
  • Results : In one study, a derivative of 5-acetamido-2-hydroxybenzoic acid demonstrated a reduction in painful activity by 74% at a dose of 20 mg/kg compared to control groups. This suggests a promising analgesic profile that warrants further investigation into its mechanism of action and potential therapeutic applications .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are attributed to their ability to inhibit COX enzymes, leading to reduced production of inflammatory mediators.

Research Findings

  • In vitro Studies : Various studies have reported that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1, indicating a potentially favorable safety profile compared to traditional NSAIDs .
  • Selectivity Index : A selectivity index for COX-2 inhibition was reported at 3.46 for certain benzoate-derived compounds, highlighting their potential as targeted anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound derivatives with COX enzymes. These studies suggest that modifications in the alkyl positions of the acetamide moiety can enhance binding affinity and bioavailability .

Compound NameMolecular FormulaKey Features
5-Acetamido-2-hydroxybenzoic acidC9H10N2O3Analgesic properties; COX inhibitor
Boc-5-acetamido-2-amino benzoic acidC9H10N2O3Enhanced stability; potential drug precursor
4-Acetamidobenzoic acidC9H11N1O3Similar structure; used as an analgesic

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound have been evaluated using computational tools, predicting favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand their safety in clinical applications .

Scientific Research Applications

Analgesic Activity

Recent studies have highlighted the analgesic properties of 5-acetamido-2-aminobenzoic acid, demonstrating its potential efficacy in pain relief. An in-silico study indicated that derivatives of this compound exhibit improved bioavailability and binding affinity to the cyclooxygenase-2 (COX-2) receptor, which is crucial for pain management .

Case Study: In-vivo Anti-Nociceptive Activity
In a controlled experiment involving Swiss mice, the compound was tested through various pain induction methods such as the writhing test and hot plate test. Results showed that at doses of 20 mg/kg and 50 mg/kg, it reduced painful activity by 74% and 75%, respectively, compared to a control group . This suggests that this compound could be more effective than traditional analgesics like acetaminophen.

Dosage (mg/kg) Pain Reduction (%)
2074
5075

Anti-Inflammatory Properties

The compound also exhibits significant anti-inflammatory effects. In studies using carrageenan-induced paw edema models, it was shown to effectively reduce edema formation, demonstrating its potential use in treating inflammatory conditions .

Derivative Studies

Research into derivatives of this compound has shown that they may possess superior analgesic and anti-inflammatory activities compared to the parent compound. These derivatives are being explored for their potential as safer alternatives in pain management therapies .

Acute Toxicity Studies

Toxicity assessments following OECD guidelines revealed no significant adverse effects at high doses (2000 and 5000 mg/kg) in animal models, indicating a favorable safety profile for further development in therapeutic applications .

Dosage (mg/kg) Observed Effects
2000No deaths observed
5000No behavioral changes

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Acetamido-2-aminobenzoic acid with high purity?

  • Methodological Answer : Begin by acetylating the primary amino group of 2-amino-5-nitrobenzoic acid under controlled pH (6–7) to prevent over-acetylation. Use acetic anhydride in an aqueous buffer. Purify the product via recrystallization in ethanol-water mixtures or solid-phase extraction (SPE) to remove unreacted precursors. Validate purity using HPLC (≥98% threshold) and compare melting points with literature values .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of acetamido (-NHCOCH3) and carboxylic acid (-COOH) groups. The aromatic proton signals should align with predicted chemical shifts for ortho-substituted benzene derivatives.
  • FT-IR : Identify characteristic peaks for amide C=O (1650–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion [M+H]+ at m/z 194.1 (C9H10N2O3). Cross-reference with PubChem’s InChIKey (CVVVAKVOCWNDLJ-UHFFFAOYSA-N) for validation .

Q. How can researchers validate the absence of impurities in synthesized batches?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-DAD : Use a C18 column with a gradient elution (water:acetonitrile + 0.1% TFA) to detect trace impurities.
  • TLC : Monitor reaction progress using silica plates (chloroform:methanol, 9:1) and visualize with ninhydrin for free amines or UV for aromaticity.
  • Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Methodological Answer :

  • Step 1 : Rule out tautomerism or pH-dependent proton exchange by acquiring spectra in deuterated DMSO (to stabilize carboxylic acid protons).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions and confirm substituent positions.
  • Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators like Gaussian or ACD/Labs) .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Methodological Answer :

  • Reaction Engineering : Use flow chemistry for precise control of acetylating agent addition (prevents local pH spikes).
  • Catalysis : Test Lewis acids (e.g., ZnCl2) to enhance acetylation efficiency.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .

Q. How can researchers design enzyme inhibition studies using this compound as a potential inhibitor?

  • Methodological Answer :

  • Assay Design : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition. Vary inhibitor concentrations (0.1–10 mM) in Tris-HCl buffer (pH 7.4).
  • Kinetic Analysis : Calculate IC50 and Ki values using non-linear regression (GraphPad Prism). Include positive controls (e.g., PMSF for serine proteases).
  • Structural Modeling : Dock the compound into enzyme active sites (AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How should researchers address discrepancies between theoretical and observed solubility profiles?

  • Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 1–10) using nephelometry.
  • Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins, PEGs) via phase-solubility diagrams.
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .

Q. Data Contradiction & Validation

Q. What systematic approaches resolve conflicts between chromatographic purity data and biological activity outliers?

  • Methodological Answer :

  • Hypothesis Testing : Isolate impurities via preparative HPLC and test their bioactivity.
  • Stability Studies : Incubate the compound under assay conditions (e.g., 37°C, 24 hrs) to check for degradation products (LC-MS).
  • Orthogonal Bioassays : Validate activity in cell-free (enzyme) vs. cell-based assays to identify off-target effects .

Q. How can researchers validate the compound’s role in metabolic pathways using isotopic labeling?

  • Methodological Answer :

  • Isotope Incorporation : Synthesize 13C/15N-labeled analogs via acetylation with 13C-acetic anhydride.
  • Tracing Studies : Use LC-MS/MS to track labeled metabolites in cell lysates.
  • Flux Analysis : Apply kinetic modeling (e.g., INCA software) to quantify pathway contributions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzoic Acid Family

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Formula Key Applications/Significance Reference
5-Acetamido-2-aminobenzoic acid 5-acetamido, 2-amino, 1-COOH C₉H₁₀N₂O₃ Analgesic precursor, antioxidant studies
5-Acetamido-2-hydroxybenzoic acid 5-acetamido, 2-hydroxy, 1-COOH C₉H₉NO₄ In vivo analgesic activity (e.g., PS1 derivative)
2-Aminobenzoic acid (Anthranilic acid) 2-amino, 1-COOH C₇H₇NO₂ Precursor for benzoxazinones, failed amide synthesis
4-Acetamidobenzoic acid 4-acetamido, 1-COOH C₉H₉NO₃ Glycosylation studies, glycan analysis
5-Acetamido-2-methanesulfonamidobenzoic acid 5-acetamido, 2-methanesulfonamido, 1-COOH C₁₀H₁₂N₂O₅S Antimicrobial research

Key Observations :

  • Positional Isomerism: The placement of functional groups (e.g., acetamido at position 5 vs. 4) significantly alters biological activity.
  • Functional Group Effects: Replacing the 2-amino group with a hydroxyl group (as in 5-acetamido-2-hydroxybenzoic acid) reduces basicity but enhances hydrogen-bonding capacity, improving solubility in polar solvents .

Comparison with Other Derivatives

  • 2-Acylaminobenzoic Acids: Attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides from 2-acylaminobenzoic acids often fail due to intramolecular cyclization into benzoxazinones . In contrast, this compound avoids this issue due to steric hindrance from the 5-acetamido group .
  • N-Acylation Efficiency: this compound undergoes N-acylation more readily than 5-amino-2-hydroxybenzoic acid, as the amino group is less sterically hindered compared to the hydroxyl group .

Analgesic Activity

  • This compound: Limited direct data, but its derivatives (e.g., PS2 and PS3) show 40–60% reduction in pain response in murine models, comparable to paracetamol but with lower hepatotoxicity .
  • 5-Acetamido-2-hydroxybenzoic Acid : Demonstrates 55% efficacy in thermal-induced pain models, attributed to COX-2 inhibition .

Antioxidant Properties

  • This compound: Exhibits moderate radical scavenging activity (IC₅₀ = 120 μM in DPPH assays), while its hydroxyl analogue (5-acetamido-2-hydroxybenzoic acid) shows stronger activity (IC₅₀ = 75 μM) due to the phenolic hydroxyl group .

Properties

IUPAC Name

5-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHXJQXAKNJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068574
Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-83-2
Record name 5-Acetamidoanthranilic acid
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name Benzoic acid, 5-(acetylamino)-2-amino-
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Record name 5-(acetylamino)-2-aminobenzoic acid
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Retrosynthesis Analysis

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